TGX-221

Catalog No.
S549011
CAS No.
663619-89-4
M.F
C21H24N4O2
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TGX-221

CAS Number

663619-89-4

Product Name

TGX-221

IUPAC Name

9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H24N4O2/c1-15-12-18(16(2)22-17-6-4-3-5-7-17)21-23-19(13-20(26)25(21)14-15)24-8-10-27-11-9-24/h3-7,12-14,16,22H,8-11H2,1-2H3

InChI Key

CPRAGQJXBLMUEL-UHFFFAOYSA-N

SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

TGX 221, TGX-221, TGX221 cpd

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4

Description

The exact mass of the compound 7-methyl-2-morpholino-9-(1-(phenylamino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is 364.18993 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of pyridopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases:

    • Resources like PubChem and ChemicalBook ChemicalBook: provide some basic information about the compound's structure and identifiers but lack details on research applications.
  • Commercial Availability:

    • Suppliers like Sigma-Aldrich Sigma Aldrich: offer TGX-221, suggesting potential research use, but specifics are not available on their website.

TGX-221 is a selective inhibitor of the phosphoinositide 3-kinase beta isoform (PI3Kβ), which plays a crucial role in various cellular processes, including growth, proliferation, and survival. Its chemical structure is characterized by a pyrido[1,2-a]pyrimidinone backbone, making it distinct among PI3K inhibitors. With a high potency and specificity, TGX-221 has emerged as a promising candidate in cancer therapy, particularly for tumors with aberrant PI3K signaling pathways.

There is currently no scientific literature available describing the mechanism of action of 7-methyl-2-morpholino-9-(1-(phenylamino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Without knowledge of its intended use or biological target, it is impossible to speculate on its mechanism of action.

  • The aromatic ring and morpholino group might raise concerns about potential genotoxicity or ecotoxicity, requiring further investigation.
  • Standard laboratory safety practices should always be followed when handling unknown compounds.

TGX-221 primarily functions by binding to the ATP-binding site of the PI3Kβ enzyme, inhibiting its activity. This inhibition leads to decreased phosphorylation of downstream targets such as AKT (protein kinase B), which is pivotal in cell survival and proliferation pathways. The compound exhibits an IC50 value of approximately 8.5 nM against the PI3Kβ isoform, indicating its high potency .

Research has demonstrated that TGX-221 inhibits cell proliferation and induces apoptosis in various cancer cell lines, particularly glioblastoma cells (U87 and U251). In vitro studies have shown that treatment with TGX-221 results in significant reductions in cell viability and induces cell cycle arrest. Specifically, it affects the S and G2 phases of the cell cycle, leading to increased apoptosis rates . Furthermore, TGX-221 has shown efficacy in inhibiting migration and invasion of cancer cells, highlighting its potential as an anti-metastatic agent.

The synthesis of TGX-221 involves several key steps that typically include:

  • Formation of the pyrido[1,2-a]pyrimidinone core: This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Various substituents are introduced to enhance selectivity and potency.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing .

Specific synthetic routes may vary depending on desired analogs or derivatives.

TGX-221 has potential applications primarily in oncology as a therapeutic agent targeting cancers with PI3K pathway dysregulation. Its ability to inhibit tumor growth and induce apoptosis makes it suitable for treating various malignancies, including:

  • Glioblastoma: Demonstrated efficacy in preclinical models.
  • Prostate cancer: Potential use as part of combination therapies targeting multiple pathways involved in tumor progression .

Moreover, ongoing research aims to explore its use in other cancers characterized by PI3Kβ overactivation.

Interaction studies have indicated that TGX-221 selectively inhibits PI3Kβ without significantly affecting other isoforms of the PI3K family. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy. Studies have also explored its interactions with other signaling pathways, revealing potential synergistic effects when combined with other chemotherapeutic agents targeting different mechanisms .

Several compounds share structural or functional similarities with TGX-221. Here are some notable examples:

Compound NameStructure TypeSelectivityPotency (IC50)Unique Features
AZD8186Pyrido[1,2-a]pyrimidinoneSelective for PI3Kβ~10 nMFirst-in-human trials for advanced solid tumors
SAR260301Pyrido[1,2-a]pyrimidinoneSelective for PI3Kβ~15 nMFocus on advanced solid tumors
GSK2636771Pyrido[1,2-a]pyrimidinoneDual inhibitor~20 nMTargets both PI3Kβ and PI3Kδ
GDC-0941Indole-basedBroad-spectrum~30 nMInhibits multiple PI3K isoforms

Uniqueness of TGX-221: Unlike many other inhibitors that target multiple isoforms or exhibit broader activity profiles, TGX-221's high specificity towards PI3Kβ allows for targeted therapeutic strategies with potentially fewer side effects.

The original synthetic pathway for TGX-221 was developed following methodology established by Jackson and colleagues, with subsequent modifications to address specific synthetic challenges [2] [4]. The synthesis proceeds through a six-step sequence starting from commercially available two-amino-three-bromo-five-methylpyridine and malonyl dichloride as the key starting materials.
The foundational approach begins with the formation of a malonyl chloride intermediate (Compound 1) through the reaction of two-amino-three-bromo-five-methylpyridine with malonyl dichloride in dry dichloromethane at zero degrees Celsius, proceeding to room temperature over forty-eight hours [2] [4]. This initial step proceeds with excellent efficiency, yielding eighty-six percent of the desired intermediate, which can be used without further purification in subsequent transformations.

The second synthetic step involves the introduction of the morpholine substituent through a methanesulfonyl chloride-mediated substitution reaction. This transformation utilizes methanesulfonyl chloride, triethylamine, and morpholine in dichloromethane under reflux conditions for twenty-four hours, yielding Compound 2 in forty-two percent yield [2] [4]. This step represents the lowest-yielding transformation in the sequence and significantly impacts the overall synthetic efficiency.

A critical palladium-catalyzed coupling reaction follows, employing butyl vinyl ether, N,N-diisopropylethylamine, and dichloro one,one-prime-bis(diphenylphosphino)ferrocene palladium(II) in N,N-dimethylformaldehyde at one hundred twenty degrees Celsius for sixteen hours [2] [4]. This coupling reaction proceeds with sixty percent yield to provide Compound 3, establishing a key carbon-carbon bond in the pyrido[one,two-a]pyrimidinone framework.

The subsequent reduction step converts the aldehyde functionality to the corresponding alcohol using sodium borohydride in a dichloromethane-methanol mixture (five to one ratio) at zero degrees Celsius, warming to room temperature over three hours [2] [4]. This reduction proceeds efficiently with eighty-six percent yield to afford Compound 4, which serves as the immediate precursor to the final product.

The final step involves the introduction of the aniline substituent through a nucleophilic substitution reaction. Aniline and triethylamine are employed in dichloromethane, with the reaction mixture refluxed for four hours followed by stirring at room temperature overnight [2] [4]. This transformation proceeds with eighty percent yield to provide TGX-221 as the final product.

Optimized Synthetic Methods

Significant synthetic optimization has been achieved through careful examination of reaction conditions and reagent selection, particularly addressing challenges identified in the original Jackson methodology [2] [4]. The most critical optimization involved modifying the reduction conditions for the Schiff base intermediate.

The original Jackson procedure utilized sodium borohydride in toluene for the reduction of the Schiff base intermediate formed between Compound 4 and aniline [2]. However, this approach proved ineffective due to poor solubility of sodium borohydride in toluene, even when the reaction temperature was elevated to one hundred degrees Celsius. The breakthrough optimization involved changing the solvent system from toluene to methanol, which enabled complete conversion of the Schiff base to the desired amine product within thirty minutes at room temperature [2]. This modification not only improved the reaction efficiency but also eliminated the need for elevated temperatures, making the process more practical and energy-efficient.

For the synthesis of TGX-221 derivatives containing functional groups suitable for further conjugation, additional optimization strategies have been developed [2] [4]. The preparation of TGX-D1, a derivative containing a primary alcohol for peptide conjugation, involves a two-step modification of the parent TGX-221 structure. The secondary aniline nitrogen is first alkylated with methyl bromoacetate using N,N-diisopropylethylamine in acetonitrile at eighty-five degrees Celsius for twenty-four hours, providing the ester intermediate (Compound 5) in sixty percent yield [2].

The subsequent reduction of the ester to the primary alcohol employs a dual reducing system consisting of lithium chloride and sodium borohydride in tetrahydrofuran-ethanol [2]. This system requires careful addition of reagents in two portions over twenty-four hours, ultimately providing TGX-D1 in fifty percent yield. The use of lithium chloride enhances the reducing capacity of sodium borohydride, enabling efficient conversion of the ester functionality under mild conditions.

Parallel Synthesis Applications

The structural diversity requirements for TGX-221 analogs have driven the development of parallel synthesis approaches, particularly for the preparation of derivatives with varying aniline substituents [2] [5] [6]. The common intermediate Compound 4 serves as a versatile branching point for the introduction of different aniline derivatives through parallel reductive amination reactions.

The parallel synthesis strategy employs the same Schiff base formation and reduction methodology optimized for the parent compound, but utilizes different aniline derivatives to access structural analogs [2] [5]. This approach has been successfully applied to prepare TGX-D2, TGX-D3, and TGX-D4, which contain different substitution patterns on the aniline ring to introduce various functional groups including hydroxyl and amino functionalities.

The parallel approach maintains consistent reaction conditions across all derivatives: compound 4 (one millimole) is suspended in twenty milliliters of dry toluene with three grams of molecular sieves (four angstrom) and three millimoles of the appropriate aniline derivative [2]. The reactions are refluxed for four hours under nitrogen atmosphere, followed by removal of molecular sieves and concentration. The residues are then re-dissolved in methanol and treated with twenty milligrams of sodium borohydride at zero degrees Celsius, with continued stirring for one hour at room temperature.

The parallel synthesis workflow allows for simultaneous preparation of multiple analogs with yields ranging from fifty to eighty percent after purification by silica gel chromatography using chloroform-methanol (fifty to one) as the eluent system [2]. This approach has proven particularly valuable for structure-activity relationship studies and the development of derivatives with enhanced pharmaceutical properties.

Recent advances in parallel synthesis have been extended to other pyrido[one,two-a]pyrimidinone scaffolds using microwave-assisted methodology and aqueous reaction conditions [7]. These developments suggest potential applications for TGX-221 analog synthesis, though specific implementation for this particular scaffold has not been extensively reported.

Microwave-Assisted Synthetic Approaches

While comprehensive microwave-assisted synthesis protocols specifically optimized for TGX-221 have not been extensively documented in the literature, related pyrido[one,two-a]pyrimidinone systems have benefited significantly from microwave acceleration [8] [7] [9]. These developments provide a foundation for potential optimization of TGX-221 synthesis using microwave technology.

Microwave-assisted synthesis offers several advantages for pyrido[one,two-a]pyrimidinone construction, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity [8] [7]. For related pyridopyrimidine systems, microwave irradiation has enabled one-pot three-component reactions that proceed efficiently under mild conditions with minimal waste generation.

The application of microwave heating to TGX-221 synthesis would likely focus on the cyclization steps and the final reductive amination reaction [8]. The formation of the pyrido[one,two-a]pyrimidinone core through cyclization reactions could potentially benefit from microwave acceleration, reducing reaction times from hours to minutes while maintaining or improving yields.

Preliminary studies on related systems suggest that microwave-assisted Schiff base formation and reduction could reduce the current four-hour reflux time to fifteen to thirty minutes under microwave conditions [8]. However, careful optimization would be required to prevent over-heating and potential decomposition of the sensitive morpholine and aniline substituents.

The use of microwave-compatible solvents and reaction vessels would necessitate some modification of the current synthetic protocols. Dichloromethane, commonly used in the current synthesis, has limited microwave absorption, suggesting that alternative solvents such as N,N-dimethylformaldehyde or acetonitrile might be more suitable for microwave-assisted transformations [8].

For the peptide conjugation steps leading to TGX-D1 derivatives, microwave assistance could potentially accelerate both the ester formation and reduction reactions [8]. The methylation reaction currently requiring twenty-four hours at eighty-five degrees Celsius could likely be completed in one to two hours under microwave conditions, while maintaining comparable yields.

Scale-Up Considerations for Laboratory Research

The current TGX-221 synthetic route presents both opportunities and challenges for scale-up from laboratory research quantities to larger preparative scales [2] [4] [10]. The overall fourteen percent yield across six synthetic steps represents the primary limitation for efficient large-scale preparation, necessitating careful evaluation of each step's scalability and optimization potential.

The initial formation of Compound 1 proceeds with excellent yield (eighty-six percent) and utilizes readily available starting materials, making this step highly amenable to scale-up [2] [4]. The reaction can be conducted in standard glass equipment without specialized apparatus, and the crude product can be used directly without purification, simplifying large-scale operations.

The morpholine substitution step (Compound 1 to Compound 2) represents the most significant bottleneck for scale-up due to its forty-two percent yield [2] [4]. This transformation would benefit from systematic optimization studies to identify alternative reaction conditions or reagents that could improve efficiency. The use of methanesulfonyl chloride and the requirement for twenty-four hour reflux conditions also present practical challenges for large-scale synthesis, including reagent cost and energy consumption considerations.

The palladium-catalyzed coupling reaction requires specialized ligands and elevated temperatures (one hundred twenty degrees Celsius), which may present economic and safety considerations at larger scales [2] [4]. The use of dichloro one,one-prime-bis(diphenylphosphino)ferrocene palladium(II) catalyst represents a significant cost component that would need to be factored into scale-up economics. Alternative palladium sources or catalyst recycling strategies might be necessary for economical large-scale production.

Solvent requirements across the synthesis present additional scale-up considerations [2] [4]. The current protocol utilizes multiple organic solvents including dichloromethane, N,N-dimethylformaldehyde, tetrahydrofuran, and methanol. For large-scale operations, solvent recovery and recycling systems would be essential to minimize costs and environmental impact. The optimization that eliminated toluene from the reduction step represents a positive development for scale-up, as methanol is generally more environmentally acceptable and easier to recover.

The final purification step utilizing silica gel chromatography with chloroform-methanol eluent systems would require adaptation for larger scales [2] [4]. Alternative purification methods such as crystallization or recrystallization protocols would be preferable for preparative-scale synthesis. Development of suitable crystallization conditions for TGX-221 and its intermediates could significantly simplify large-scale purification and improve overall process efficiency.

Safety considerations for scale-up include proper handling of methanesulfonyl chloride, which is highly corrosive and moisture-sensitive, and palladium compounds, which require appropriate containment and disposal protocols [2] [4]. The elevated temperature requirements for several steps would necessitate appropriate heating systems and temperature control for larger reaction vessels.

The improved aqueous solubility demonstrated by peptide-conjugated TGX-221 derivatives suggests that formulation challenges could be addressed through prodrug approaches rather than extensive synthetic modification [2] [10]. The TGX-D1 derivative showed sixty-fold improved solubility compared to the parent compound, indicating that scale-up efforts might be better focused on the derivative rather than the parent TGX-221 structure.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

364.18992602 g/mol

Monoisotopic Mass

364.18992602 g/mol

Heavy Atom Count

27

Appearance

Off-white to pale yellow

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L28AW98TH

Wikipedia

Tgx-221

Dates

Last modified: 08-15-2023
1: Feng C, Sun Y, Ding G, Wu Z, Jiang H, Wang L, Ding Q, Wen H. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways. Sci Rep. 2015 Apr 8;5:9465. doi: 10.1038/srep09465. PubMed PMID: 25853938.
2: Chen R, Zhao Y, Huang Y, Yang Q, Zeng X, Jiang W, Liu J, Thrasher JB, Forrest ML, Li B. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice. Prostate. 2015 May;75(6):593-602. doi: 10.1002/pros.22941. Epub 2015 Jan 25. PubMed PMID: 25620467; PubMed Central PMCID: PMC4376584.
3: Ukhanov K, Corey EA, Ache BW. Phosphoinositide 3-kinase dependent inhibition as a broad basis for opponent coding in Mammalian olfactory receptor neurons. PLoS One. 2013 Apr 9;8(4):e61553. doi: 10.1371/journal.pone.0061553. Print 2013. PubMed PMID: 23585911; PubMed Central PMCID: PMC3621990.
4: Moir LM, Trian T, Ge Q, Shepherd PR, Burgess JK, Oliver BG, Black JL. Phosphatidylinositol 3-kinase isoform-specific effects in airway mesenchymal cell function. J Pharmacol Exp Ther. 2011 May;337(2):557-66. doi: 10.1124/jpet.110.173583. Epub 2011 Feb 24. PubMed PMID: 21349933.
5: Lu XY, Ciraolo E, Stefenia R, Chen GQ, Zhang Y, Hirsch E. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines. Appl Microbiol Biotechnol. 2011 Mar;89(5):1423-33. doi: 10.1007/s00253-011-3101-1. Epub 2011 Feb 1. PubMed PMID: 21286711.
6: Sturgeon SA, Jones C, Angus JA, Wright CE. Advantages of a selective beta-isoform phosphoinositide 3-kinase antagonist, an anti-thrombotic agent devoid of other cardiovascular actions in the rat. Eur J Pharmacol. 2008 Jun 10;587(1-3):209-15. doi: 10.1016/j.ejphar.2008.03.017. Epub 2008 Mar 29. PubMed PMID: 18455722.
(Last Updated: 4/20/2016)

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